molecular formula C10H19FN2O2 B577563 tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate CAS No. 1363378-08-8

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

Cat. No. B577563
CAS RN: 1363378-08-8
M. Wt: 218.272
InChI Key: ACHGEWOGBWGEEL-SFYZADRCSA-N
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Description

Tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate, also known as tert-butyl N-fluoropiperidine-3-carboxylate, is an organic compound commonly used in synthetic organic chemistry. It is a versatile reagent which is used in a variety of organic syntheses. It is a colorless liquid with a pungent odor and is soluble in organic solvents. In addition to its use in organic synthesis, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Decomposition and Environmental Remediation

Studies on methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, have explored its decomposition using cold plasma reactors. This research demonstrates the feasibility of applying radio frequency plasma technology for the environmental remediation of MTBE, a substance known for its environmental persistence. The process resulted in the conversion of MTBE into less harmful compounds, indicating potential applications in pollution reduction and environmental protection (Hsieh et al., 2011).

Toxicity and Environmental Fate

The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been extensively reviewed. These studies reveal the widespread presence of SPAs in the environment and their potential toxic effects, highlighting the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Bioseparation Processes

The use of tert-butyl alcohol in three-phase partitioning (TPP) systems for the non-chromatographic separation of bioactive molecules showcases an innovative application in biotechnology. TPP systems have been highlighted for their efficiency in separating and purifying proteins, enzymes, and small molecule organic compounds, offering a green and economical alternative to traditional separation methods (Yan et al., 2018).

Synthesis of N-heterocycles

Research on tert-butanesulfinamide has demonstrated its utility in the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology provides a route to synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in the development of pharmaceuticals and natural product synthesis (Philip et al., 2020).

properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGEWOGBWGEEL-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

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